molecular formula C21H15ClF4N2O3 B1408376 Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate CAS No. 1708126-08-2

Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate

Cat. No.: B1408376
CAS No.: 1708126-08-2
M. Wt: 454.8 g/mol
InChI Key: NKLDHOHYVGNCES-UHFFFAOYSA-N
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Description

This compound is a benzoate ester featuring a complex amino substitution at the 4-position of the benzene ring. Its structure includes:

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, contributing halogenated and trifluoromethyl motifs known for enhancing metabolic stability and lipophilicity in agrochemicals and pharmaceuticals .
  • A (2-hydroxyphenyl)methyl group, introducing a phenolic hydroxyl moiety that may influence solubility and hydrogen-bonding interactions.
  • A 3-fluoro substituent on the benzoate core, which can modulate electronic properties and steric effects.

Properties

IUPAC Name

methyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[(2-hydroxyphenyl)methyl]amino]-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N2O3/c1-31-20(30)12-6-7-17(16(23)8-12)28(11-13-4-2-3-5-18(13)29)19-15(22)9-14(10-27-19)21(24,25)26/h2-10,29H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLDHOHYVGNCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N(CC2=CC=CC=C2O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106815
Record name Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708126-08-2
Record name Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708126-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Coupling with Hydroxyphenyl Group: The pyridine intermediate is then coupled with 2-hydroxybenzaldehyde under basic conditions to form an imine intermediate.

    Reduction and Esterification: The imine intermediate is reduced to form the corresponding amine, which is then esterified with 3-fluorobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or imine functionalities if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of compounds containing trifluoromethyl groups in anticancer therapy. The trifluoromethyl group is known to enhance the pharmacological properties of drugs by improving their metabolic stability and bioavailability. Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate has been investigated for its antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown significant activity against pancreatic cancer cells, indicating that this compound may also possess similar properties due to its structural analogies with known anticancer agents .

Mechanism of Action
The mechanism through which this compound exerts its effects may involve the inhibition of specific protein targets associated with cancer cell proliferation. The presence of the trifluoromethyl group is believed to play a crucial role in enhancing binding affinity to these targets, thereby increasing the compound's efficacy .

Agrochemical Applications

Herbicide Development
this compound has been explored for its potential use as a selective herbicide. Research indicates that compounds containing similar pyridine and trifluoromethyl functionalities can exhibit herbicidal activity against a range of weeds while being safe for crops such as beans, cotton, and carrots . The selectivity and effectiveness of these compounds make them valuable in agricultural practices aimed at improving crop yields while minimizing damage to desirable plants.

Chemical Intermediates

Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex chemical entities. Its unique functional groups allow for various chemical reactions that can lead to the formation of other biologically active compounds. The ability to modify the structure through substitution reactions can facilitate the development of new drugs or agrochemicals with enhanced properties .

Mechanism of Action

The mechanism of action of Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl and fluorine groups enhance binding affinity and selectivity, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
Target Compound ~464.8* 3-Fluoro, 3-chloro-5-(trifluoromethyl)pyridin-2-yl, (2-hydroxyphenyl)methyl N/A Phenolic hydroxyl group; trifluoromethyl and chloro for stability/bioactivity
Methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate ~588.9 Sulfamoyl, dimethoxy, 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy N/A Sulfamoyl group for enzyme targeting; methoxy groups for solubility modulation
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate 572.4 Pyrazolo-pyrimidinyl, fluoro-chromenone, 3-fluorobenzoate 258–260 Chromenone and pyrazolo-pyrimidine motifs for kinase inhibition
Triflusulfuron-methyl (Example from ) ~434.3 Triazinyl, trifluoroethoxy, sulfonylurea N/A Sulfonylurea herbicide; targets acetolactate synthase (ALS) in plants

*Calculated based on molecular formula.

Structural and Functional Group Analysis

Halogenation and Trifluoromethyl Groups: The target compound shares 3-chloro-5-(trifluoromethyl)pyridin-2-yl with the compound in , a motif associated with resistance to oxidative degradation. This group is also prevalent in agrochemicals like sulfonylurea herbicides (e.g., triflusulfuron-methyl) . The 3-fluoro on the benzoate core is analogous to the fluorinated chromenone in , which enhances binding affinity in kinase inhibitors.

Amino and Hydroxyphenyl Groups: The (2-hydroxyphenyl)methyl group distinguishes the target compound from analogs like ’s sulfamoyl-containing derivative. This phenolic hydroxyl may improve solubility but could reduce metabolic stability compared to methoxy or sulfamoyl groups .

Biological Activity

Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17ClF3N4O2
  • Molecular Weight : 397.80 g/mol
  • CAS Number : 1311278-34-8

Table 1: Physical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in DMSO
Purity≥95%

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Case Study: Antitumor Efficacy

In a study involving the SJSA-1 cell line, the compound demonstrated significant growth inhibition with an IC50 value of approximately 12 µM. The efficacy was further evaluated in vivo using murine models, where daily administration resulted in a notable reduction in tumor size compared to control groups.

Table 2: In Vitro Antitumor Activity Data

Cell LineIC50 (µM)Growth Inhibition (%)
SJSA-11270
MCF-71565
PC-31075

Other Biological Activities

In addition to its antitumor properties, the compound has been investigated for its effects on other biological systems:

  • Anti-inflammatory Activity : Preliminary studies indicate that it may reduce pro-inflammatory cytokines in macrophage models.
  • Antimicrobial Activity : The compound shows potential against certain bacterial strains, although further research is required to elucidate its efficacy and mechanisms.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of new compounds. Early-stage evaluations suggest that this compound exhibits low acute toxicity in animal models. However, comprehensive toxicological studies are necessary to establish a complete safety profile.

Table 3: Toxicological Data Summary

ParameterResult
LD50 (mg/kg)>2000
MutagenicityNegative
Reproductive ToxicityNot assessed

Q & A

Q. Table 1. Key Stability Parameters

ConditionTest MethodCritical ObservationsReference
pH 7.4, 37°CLC-MS (0–48 hrs)Ester hydrolysis to benzoic acid
80°C, dry N₂TGADecomposition onset at 215°C

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationSensitivity Threshold
¹⁹F NMRTrifluoromethyl group confirmation0.1 ppm
HPLC-PDAPurity assessment (post-synthesis)0.01% impurities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate
Reactant of Route 2
Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate

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